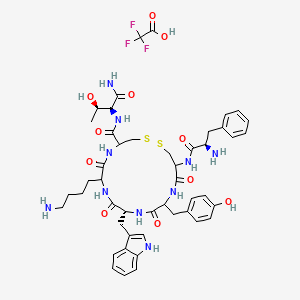

TT-232 trifluoroacetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

TT-232 trifluoroacetate is a synthetic peptide derivative of the hormone somatostatin. It is known for its selective antiproliferative, anti-inflammatory, and antisecretory properties. This compound has shown significant potential in various scientific research fields, particularly in cancer research and inflammation studies .

Métodos De Preparación

TT-232 trifluoroacetate is synthesized through a series of peptide coupling reactions. The synthetic route involves the formation of a cyclic disulfide bridge between cysteine residues. The reaction conditions typically include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in an organic solvent like dimethylformamide (DMF). The final product is purified using high-performance liquid chromatography (HPLC) to achieve a purity of ≥98% .

Análisis De Reacciones Químicas

TT-232 trifluoroacetate undergoes various chemical reactions, including:

Oxidation: The disulfide bridge in TT-232 can be oxidized to form sulfoxides or sulfones.

Reduction: The disulfide bridge can be reduced to free thiol groups using reducing agents like dithiothreitol (DTT).

Substitution: The peptide can undergo substitution reactions at the amino acid side chains, particularly at the phenylalanine and tyrosine residues.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like DTT. The major products formed from these reactions depend on the specific conditions and reagents used .

Aplicaciones Científicas De Investigación

TT-232 trifluoroacetate has a wide range of scientific research applications:

Cancer Research: It inhibits the proliferation of various cancer cell lines, including leukemia and melanoma cells. .

Inflammation Studies: TT-232 has potent anti-inflammatory properties and has been effective in reducing neurogenic inflammation and hyperalgesia in animal models

Pain Research: It has been used to study pain mechanisms and has shown potential as an analgesic agent

Neuroscience: TT-232 binds to somatostatin receptors in the brain, making it useful for studying receptor-ligand interactions and signaling pathways

Mecanismo De Acción

TT-232 trifluoroacetate exerts its effects by binding to somatostatin receptors, particularly types 1 and 4. This binding inhibits the proliferation of cancer cells and reduces inflammation by modulating signaling pathways involved in cell growth and immune responses. The compound also induces apoptosis in cancer cells through the activation of specific molecular targets, including the tumor-specific isoform of pyruvate kinase .

Comparación Con Compuestos Similares

TT-232 trifluoroacetate is unique compared to other somatostatin analogs due to its selective antiproliferative and anti-inflammatory properties. Similar compounds include:

Octreotide: Another somatostatin analog used in cancer treatment, but with a different receptor binding profile.

Lanreotide: Similar to octreotide, used for treating acromegaly and neuroendocrine tumors.

Pasireotide: A newer somatostatin analog with a broader receptor binding profile, used in Cushing’s disease and acromegaly

This compound stands out due to its strong anti-tumor activity and broader spectrum of anti-inflammatory and analgesic effects .

Propiedades

Fórmula molecular |

C47H59F3N10O11S2 |

|---|---|

Peso molecular |

1061.2 g/mol |

Nombre IUPAC |

(10R)-7-(4-aminobutyl)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-16-[[(2R)-2-amino-3-phenylpropanoyl]amino]-13-[(4-hydroxyphenyl)methyl]-10-(1H-indol-3-ylmethyl)-6,9,12,15-tetraoxo-1,2-dithia-5,8,11,14-tetrazacycloheptadecane-4-carboxamide;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C45H58N10O9S2.C2HF3O2/c1-25(56)38(39(48)58)55-45(64)37-24-66-65-23-36(53-40(59)31(47)19-26-9-3-2-4-10-26)44(63)51-34(20-27-14-16-29(57)17-15-27)42(61)52-35(21-28-22-49-32-12-6-5-11-30(28)32)43(62)50-33(41(60)54-37)13-7-8-18-46;3-2(4,5)1(6)7/h2-6,9-12,14-17,22,25,31,33-38,49,56-57H,7-8,13,18-21,23-24,46-47H2,1H3,(H2,48,58)(H,50,62)(H,51,63)(H,52,61)(H,53,59)(H,54,60)(H,55,64);(H,6,7)/t25-,31-,33?,34?,35-,36?,37?,38+;/m1./s1 |

Clave InChI |

DONBUNHQHAMXKX-MSIAZZMJSA-N |

SMILES isomérico |

C[C@H]([C@@H](C(=O)N)NC(=O)C1CSSCC(C(=O)NC(C(=O)N[C@@H](C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC=CC=C5)N)O.C(=O)(C(F)(F)F)O |

SMILES canónico |

CC(C(C(=O)N)NC(=O)C1CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)N)O.C(=O)(C(F)(F)F)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![disodium;(2S,4S,5R,6R)-5-acetamido-6-[(1S,2R)-2-[(2S,4S,5R,6R)-5-acetamido-2-carboxylato-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy-1,3-dihydroxypropyl]-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-4-hydroxyoxane-2-carboxylate](/img/structure/B14765661.png)

![N-(5-cyclopropyl-2-ethylpyrazol-3-yl)-7-(3,5-dimethyl-1,2-oxazol-4-yl)-6-methoxy-2-(methoxymethyl)-9H-pyrimido[4,5-b]indol-4-amine](/img/structure/B14765674.png)

![Diethyl thieno[3,2-b]thiophene-3,6-dicarboxylate](/img/structure/B14765688.png)

![(2R,3R)-2,3-diphenyl-6-(2,4,6-trimethylphenyl)-2,3-dihydroimidazo[1,2-c]quinazolin-4-ium;tetrafluoroborate](/img/structure/B14765697.png)